methyl 3,5-diamino-1H-pyrazole-4-carboxylate

Vue d'ensemble

Description

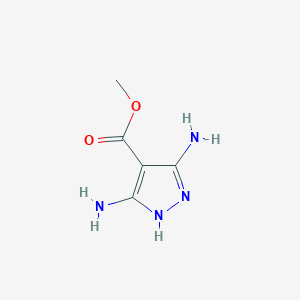

Methyl 3,5-diamino-1H-pyrazole-4-carboxylate is a heterocyclic compound with the molecular formula C5H8N4O2. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5-diamino-1H-pyrazole-4-carboxylate typically involves the reaction of hydrazine derivatives with β-keto esters. One common method includes the cyclization of hydrazine with ethyl acetoacetate under acidic conditions, followed by methylation of the resulting pyrazole intermediate . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable .

Analyse Des Réactions Chimiques

Diazotization and Azo-Coupling Reactions

The primary amino groups at positions 3 and 5 undergo diazotization with nitrous acid (HNO₂), forming diazonium intermediates. These intermediates couple with aromatic amines or phenols to yield arylazo derivatives, which have applications in medicinal chemistry and materials science.

Example Reaction: Key Findings:

- Arylazo derivatives (e.g., 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]benzenesulfonamide) show inhibitory activity against cyclin-dependent kinases (CDKs) with IC₅₀ values in the micromolar range .

- Coupling reactions occur regioselectively at the 4-position due to the electron-rich pyrazole ring .

Oxidation Reactions

The amino and ester groups participate in oxidation under controlled conditions:

Mechanistic Insight:

Oxidation with KMnO₄ converts the ester group to a carboxylic acid, while H₂O₂ modifies amino groups to nitro or hydroxylamine functionalities .

Cyclocondensation Reactions

The compound acts as a precursor for synthesizing fused heterocycles:

With Active Methylene Compounds

Reaction with malononitrile or ethyl cyanoacetate yields pyrazolo[3,4-b]pyridines:Key Data:

- Cyclocondensation with β-keto esters under microwave irradiation achieves 90–95% yield .

- Products exhibit fluorescence properties and kinase inhibition .

With Hydrazines

Forms pyrazolo[3,4-d]pyridazines:Conditions: Ethanol reflux, 6–8 hours .

Nucleophilic Substitution

The amino groups undergo alkylation or acylation:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Methyl iodide | N-Methyl derivatives | DMF, K₂CO₃, 60°C | 88% |

| Acetyl chloride | N-Acetyl derivatives | Pyridine, RT | 82% |

Applications:

- Alkylated derivatives enhance solubility for pharmacological studies.

Condensation with Carbonyl Compounds

Reacts with aldehydes or ketones to form Schiff bases:Key Examples:

- Condensation with 2-nitrobenzaldehyde yields antiproliferative agents (IC₅₀ = 73–84 μM against HeLa cells) .

- Chalcone derivatives formed via aldol condensation show antioxidant activity .

Reduction Reactions

The ester group is reduced to alcohol using LiAlH₄ or NaBH₄:

Mechanistic Considerations

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Methyl 3,5-diamino-1H-pyrazole-4-carboxylate and its derivatives have been investigated for their antimicrobial properties. A study highlighted the compound's effectiveness against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA), demonstrating sub-micromolar activity when bioavailable copper was present . Additionally, derivatives have shown significant activity against Gram-negative bacteria by targeting DNA Gyrase and Topoisomerase IV .

Anti-Cancer Potential

Research has identified several derivatives of this compound as promising candidates for cancer treatment. For instance, compounds were screened against various cancer cell lines, revealing significant cytotoxic effects. One derivative exhibited an IC50 of 0.39 µM against HCT116 cells and 0.46 µM against MCF-7 cells . The structure-activity relationship (SAR) studies suggest that modifications can enhance these anticancer properties .

Anti-Inflammatory Effects

The compound has also been explored for its anti-inflammatory activities. Certain derivatives demonstrated efficacy in reducing inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases.

Materials Science

Fluorescent Materials

this compound can be utilized to synthesize novel materials with excellent fluorescence properties. Compounds derived from this pyrazole framework have been shown to exhibit high thermal stability and washing resistance, making them suitable for photoluminescent applications.

Photorefractive Materials

The application of these compounds extends to the development of photorefractive materials used in optical devices. Their ability to facilitate hole transport enhances the performance of such materials in electronic applications.

Agricultural Science

Nitrification Inhibition

In agricultural contexts, this compound acts as an effective nitrification inhibitor. This property helps to reduce nitrogen loss from fertilizers, thereby improving nutrient availability for crops and minimizing environmental impact. Studies indicate that diarylpyrazoles derived from this compound can significantly inhibit nitrification under controlled conditions.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves reactions between hydrazine derivatives and β-keto esters. The compound's structure facilitates various chemical reactions, including nucleophilic substitutions and electrophilic attacks due to its electron-rich nature. Its mechanism of action often involves interactions with biological targets such as enzymes and receptors, acting as inhibitors that modulate enzymatic activities crucial for cellular processes.

Data Summary Table

Case Study 1: Antimicrobial Efficacy

A comprehensive screening of this compound derivatives revealed potent antimicrobial activity against various pathogens. The study established a correlation between structural modifications and enhanced bioactivity.

Case Study 2: Anticancer Research

In vitro studies demonstrated that specific derivatives could inhibit cancer cell proliferation effectively. The findings from these studies support the potential use of pyrazole-based compounds in developing new anticancer therapies.

Mécanisme D'action

The mechanism of action of methyl 3,5-diamino-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Diamino-1H-pyrazole-4-carboxylic acid: Similar in structure but lacks the methyl ester group.

Methyl 3-amino-1H-pyrazole-4-carboxylate: Contains only one amino group at the 3-position.

Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate: Substituted with methyl groups instead of amino groups

Uniqueness

Methyl 3,5-diamino-1H-pyrazole-4-carboxylate is unique due to the presence of two amino groups at the 3 and 5 positions, which can significantly influence its chemical reactivity and biological activity.

Activité Biologique

Methyl 3,5-diamino-1H-pyrazole-4-carboxylate (MDAPC) is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and case analyses.

Chemical Structure and Properties

MDAPC has the molecular formula CHNO, characterized by a pyrazole ring with amino and carboxylate functional groups. Its structural features are crucial for its interaction with biological targets, influencing its pharmacological effects.

The biological activity of MDAPC primarily involves its role as an enzyme inhibitor and receptor ligand. It interacts with various molecular targets, modulating their activity through competitive inhibition or allosteric modulation. Notably, MDAPC has been shown to inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation:

- CDK Inhibition : Studies indicate that MDAPC derivatives exhibit moderate potency against CDK2-cyclin E and CDK9-cyclin T1, leading to reduced phosphorylation of key proteins involved in cell proliferation and transcription .

Antimicrobial Activity

MDAPC has demonstrated promising antimicrobial properties:

- Antibacterial Effects : Research indicates that certain derivatives of MDAPC exhibit sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA). These compounds target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

Anticancer Properties

MDAPC and its derivatives have been explored for their anticancer potential:

- Cell Proliferation Inhibition : In vitro studies have shown that MDAPC derivatives can reduce cell viability in cancer cell lines such as HT-29. The lead compound CAN508 was noted for decreasing the frequency of S-phase cells, indicating its antiproliferative activity .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

- Inflammation Modulation : MDAPC derivatives have been shown to inhibit LPS-induced TNF-alpha release in cellular models, suggesting their potential as anti-inflammatory agents .

Study on CDK Inhibition

A study investigated the structure-activity relationship (SAR) of 4-arylazo-3,5-diamino-1H-pyrazoles, including MDAPC derivatives. The results indicated that modifications at specific positions on the pyrazole ring significantly affected the inhibitory potency against CDKs. Notably, compounds with additional aromatic substituents showed enhanced activity .

Antimicrobial Efficacy Against Gram-Negative Bacteria

Another research focused on the antimicrobial efficacy of MDAPC derivatives against Gram-negative bacteria. The study highlighted that certain compounds were effective in inhibiting bacterial growth by targeting essential enzymatic pathways involved in DNA replication .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Target | IC50 Values |

|---|---|---|---|

| Antibacterial | Inhibition of MSSA and MRSA | DNA Gyrase, Topoisomerase IV | Sub-micromolar |

| Anticancer | Reduced cell proliferation | CDK2-cyclin E, CDK9-cyclin T1 | Moderate potency |

| Anti-inflammatory | Inhibition of TNF-alpha release | LPS-induced signaling | Not specified |

Propriétés

IUPAC Name |

methyl 3,5-diamino-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-11-5(10)2-3(6)8-9-4(2)7/h1H3,(H5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRGFYZSJHOBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201197488 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-13-0 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1572-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.